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Compound of Interest

Compound Name:
tert-Butyl 4-(prop-2-yn-1-

yl)piperazine-1-carboxylate

Cat. No.: B173552 Get Quote

tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-
carboxylate: A Technical Guide
Abstract
tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate, commonly referred to as N-Boc-N'-

propargyl-piperazine, is a versatile heterobifunctional linker molecule of significant interest in

medicinal chemistry, chemical biology, and materials science. Its structure uniquely combines a

piperazine ring, a crucial scaffold in numerous pharmaceuticals, with a terminal alkyne

functionality and a tert-butyloxycarbonyl (Boc) protecting group. This strategic combination

allows for sequential, orthogonal chemical modifications. The terminal alkyne serves as a

reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier

example of "click chemistry," enabling the efficient and specific conjugation to azide-tagged

molecules. The Boc group provides robust protection for the piperazine nitrogen, which can be

selectively removed under acidic conditions to reveal a secondary amine for subsequent

functionalization. This guide provides an in-depth examination of its chemical properties,

synthesis, reactivity, and applications, offering a technical resource for researchers in drug

development and related fields.
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The compound's utility is underpinned by its distinct chemical and physical characteristics. The

piperazine ring enhances aqueous solubility and offers a conformationally constrained scaffold,

while the Boc group imparts solubility in organic solvents and the propargyl group provides a

specific point of covalent modification.[1]

Property Value Reference

CAS Number 188377-76-4 / 199538-99-3 [2]

Molecular Formula C₁₂H₂₀N₂O₂ [2]

Molecular Weight 224.30 g/mol [2]

IUPAC Name
tert-butyl 4-(prop-2-yn-1-

yl)piperazine-1-carboxylate
[2]

Appearance Solid, viscous liquid, or liquid

Storage Temperature 2-8°C, sealed in dry conditions

Synthesis and Characterization
Synthetic Pathway
The most prevalent and efficient synthesis of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-
carboxylate involves the direct N-alkylation of tert-butyl piperazine-1-carboxylate. This reaction

is a standard nucleophilic substitution where the secondary amine of the Boc-piperazine

attacks a propargylic electrophile, typically propargyl bromide or chloride.

The reaction is conducted in the presence of a non-nucleophilic base, such as potassium

carbonate (K₂CO₃) or triethylamine (TEA), to neutralize the hydrohalic acid byproduct. A polar

aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is typically used to facilitate

the reaction.

DOT Script for Synthesis Workflow:
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Caption: Synthesis of the title compound via N-alkylation.

Spectroscopic Profile
Verifying the identity and purity of the synthesized compound is critical. The key spectroscopic

features are:

¹H NMR: Distinctive signals include the Boc group protons (~1.4 ppm), the piperazine ring

protons (two sets of multiplets between ~2.4 and ~3.5 ppm), the methylene protons of the

propargyl group (~3.3 ppm), and the acetylenic proton (~2.2 ppm).

¹³C NMR: Characteristic peaks correspond to the carbons of the Boc group (C(CH₃)₃ at ~28

ppm and C=O at ~154 ppm), the piperazine ring carbons, and the alkyne carbons (~75 and

~78 ppm).

IR Spectroscopy: Key vibrational bands include the C-H stretch of the terminal alkyne (~3300

cm⁻¹) and the C≡C stretch (~2100 cm⁻¹).

Mass Spectrometry: The ESI-MS spectrum will show a prominent peak for the protonated

molecule [M+H]⁺ at m/z ≈ 225.16.

Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the orthogonal reactivity of its two key functional

groups: the terminal alkyne and the Boc-protected amine.

The Alkyne Handle: Click Chemistry
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The terminal alkyne is primed for participation in the Copper(I)-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC) reaction. This reaction is highly efficient, specific, and biocompatible,

forming a stable 1,2,3-triazole linkage. This allows the piperazine core to be conjugated to a

vast array of molecules, including peptides, proteins, fluorescent dyes, and drug payloads that

have been functionalized with an azide group.[3]

DOT Script for CuAAC Reaction:

Boc-Piperazine-Propargyl
(This Compound)

1,4-Disubstituted Triazole Product

Azide-Functionalized
Molecule (R-N₃)

Cu(I) Catalyst
(e.g., CuSO₄ / Na-Ascorbate)

 Facilitates 

Click to download full resolution via product page

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Exemplary Protocol for CuAAC Reaction:

Dissolve tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate (1.0 eq) and the azide-

containing substrate (1.0 eq) in a suitable solvent mixture (e.g., DMF/water or tBuOH/water).

Add sodium ascorbate (0.2 eq) from a freshly prepared aqueous stock solution.

Add copper(II) sulfate pentahydrate (0.1 eq) from an aqueous stock solution.

Stir the reaction at room temperature for 5 minutes to 24 hours, monitoring by TLC or LC-

MS.[3]

Upon completion, quench the reaction and purify the triazole product, typically via column

chromatography.

The causality behind this protocol is the in situ reduction of Cu(II) to the catalytically active

Cu(I) species by sodium ascorbate, which then catalyzes the cycloaddition.
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The Piperazine Core: Deprotection and Further
Functionalization
The Boc group is a robust protecting group, stable to the conditions of CuAAC and many other

reactions. Its primary utility is its clean and efficient removal under acidic conditions, such as

with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an

organic solvent.

DOT Script for Deprotection and Functionalization:

Boc-Protected Piperazine

Acid (TFA or HCl)

 1. Deprotection 

Free Piperazinium Salt

Base Workup

 2. Neutralization 

Amide Bond Formation
(R-COCl)

 3a. Acylation 

Reductive Amination
(R-CHO, NaBH(OAc)₃)

 3b. Alkylation 

N-Acylated Product N-Alkylated Product
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Caption: Deprotection and subsequent functionalization pathways.

This deprotection unmasks the secondary amine of the piperazine ring. This newly available

nucleophile can then undergo a wide range of subsequent reactions, including:

Amide bond formation: Reaction with acyl chlorides, carboxylic acids (with coupling agents),

or anhydrides.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing

agent.

N-Arylation: Participation in Buchwald-Hartwig or Ullmann coupling reactions.

This two-step sequence (click reaction followed by deprotection/functionalization, or vice-versa)

allows the molecule to act as a versatile linker, connecting two different molecular entities.

Applications in Drug Discovery and Chemical
Biology
The unique architecture of this compound makes it a valuable building block in several

advanced research areas:

PROTACs and Molecular Glues: The piperazine moiety is a common component of ligands

for E3 ubiquitin ligases (e.g., Cereblon, VHL). This linker can be used to attach such ligands

to a warhead that binds a target protein, forming Proteolysis-Targeting Chimeras

(PROTACs).

Novel GPR119 Agonists: Derivatives of this molecule have been synthesized via click

chemistry to create potent G-protein coupled receptor 119 (GPR119) agonists, which are

potential therapeutic agents for type 2 diabetes.[3]

Photosensitizers for Photodynamic Therapy: The compound has been incorporated into

BODIPY-anthracene dyads, where the piperazine-alkyne unit serves to extend the electronic

conjugation and modulate the photophysical properties of the molecule for applications in

antimicrobial photodynamic therapy.[4]
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Bioconjugation and Imaging: The alkyne handle allows for the straightforward attachment of

the piperazine scaffold to biomolecules or imaging agents (like fluorophores or PET ligands)

for diagnostic and research applications.

Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed.

Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation. It

may also cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Handle with gloves, safety glasses, and a lab coat.[5]

Work in a well-ventilated area or a chemical fume hood.[5]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials like strong oxidizing agents.[6] Recommended storage is at 2-

8°C.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

[5]

Conclusion
tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is a high-value chemical tool whose

utility is derived from its orthogonal reactive sites. The combination of a "clickable" alkyne and a

selectively deprotectable piperazine nitrogen provides chemists with a robust and flexible

scaffold for the construction of complex molecules. Its proven application in the synthesis of

bioactive compounds and advanced materials underscores its importance for researchers at

the forefront of drug discovery and chemical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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